2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)17-13-20(19-7-4-12-22-19)23-18-6-3-2-5-16(18)21-17/h2-12,20H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCXLBMGQDZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several scientific research applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Anticancer Properties : The compound has been evaluated for its anticancer activities against several cancer cell lines. It has demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent .
- Free Radical Scavenging : Analogues of this compound have been studied for their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Organic Electronics
- Organic Field-Effect Transistors (OFETs) : The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a semiconductor material in OFETs due to its favorable charge transport characteristics .
- Organic Light-Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to be incorporated into OLEDs, contributing to the development of efficient light-emitting devices .
Material Science
- Synthesis of Complex Heterocycles : As a versatile building block, this compound can be utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions, enhancing its utility in material science and organic synthesis .
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound assessed their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on the anticancer effects of this compound showed that it significantly reduced cell viability in human lung cancer (A549) and breast cancer (MCF-7) cell lines. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer drug.
Case Study 3: Application in Organic Electronics
Research on the use of this compound in OFETs demonstrated improved charge mobility compared to traditional materials. Devices fabricated with this compound showed enhanced performance metrics, suggesting its viability for commercial applications in flexible electronics.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
- This compound exhibited an 80% synthesis yield via HCl-catalyzed cyclization, with a twist-boat conformation in the thiazepine ring and intermolecular C–H···N interactions stabilizing the crystal lattice . In contrast, the p-tolyl group in the target compound may enhance solubility due to its methyl group’s moderate hydrophobicity.
Halogen-Substituted Derivatives () :
Compounds such as 4-(5-bromo-2-phenylbenzofuran)-2-(4-fluorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine (205e) and 4-(4-chlorophenyl)-2-(4-(difluoromethoxy)phenyl) derivative (CAS 385786-01-6) incorporate halogens (Br, F, Cl) that increase electronegativity and lipophilicity. These modifications are associated with enhanced binding to hydrophobic enzyme pockets, as seen in molecular docking studies for indole- and benzofuran-chalcone hybrids . The target compound’s p-tolyl group lacks halogen-induced polarity, which may reduce off-target interactions but limit potency in certain contexts.
Conformational and Crystallographic Differences
The thiazepine ring in the target compound likely adopts a twist-boat conformation similar to the trifluoromethyl analog (I), where the dihedral angles between the thiophene and benzene rings are 32.3° and 55.6°, respectively . This distortion influences π-π stacking and intermolecular interactions.
Biological Activity
The compound 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine is a member of the thiazepine family, which has garnered attention due to its diverse biological activities. Thiazepines are known for their potential as pharmacologically active agents, including applications in cancer treatment, antimicrobial activities, and neurological disorders. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring fused with a thiazepine core. This unique configuration contributes to its biological properties. The compound can be synthesized through various methods involving thiophene derivatives and other aromatic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazepine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (liver cancer) | 4.37 ± 0.7 |
| A-549 (lung cancer) | 8.03 ± 0.5 |
These values indicate significant cytotoxic effects, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazepines have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria as well as fungal species:
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| 3a | 125 µg/mL | 250 µg/mL | 1000 µg/mL |
| 3b | 200 µg/mL | 125 µg/mL | >1000 µg/mL |
These results indicate that derivatives of thiazepines can exhibit significant antibacterial and antifungal activities .
The mechanisms underlying the biological activities of thiazepines are multifaceted:
- Antitumor Mechanisms : Thiazepine derivatives may inhibit DNA synthesis and induce apoptosis in cancer cells by targeting specific kinases involved in tumorigenesis .
- Antimicrobial Mechanisms : The antimicrobial effects are believed to stem from interference with bacterial cell wall synthesis and disruption of cellular functions in pathogens .
Case Studies
Several case studies have documented the efficacy of thiazepine derivatives in preclinical models:
- HepG-2 and A-549 Cell Lines : A study synthesized a series of thiazepines and evaluated their anticancer properties, revealing that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin .
- In Vivo Studies : Animal models treated with thiazepine derivatives showed reduced tumor growth rates compared to control groups, reinforcing the potential for these compounds in therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine?
Answer:
The compound is synthesized via HCl-catalyzed condensation of 2-aminothiophenol with a ketone derivative (e.g., 3-(p-tolyl)-1-(thiophen-2-yl)prop-2-en-1-one) in methanol under reflux (473 K for 4 hours). Reaction progress is monitored by thin-layer chromatography (TLC) using hexane/chloroform systems. Post-reaction, the mixture is extracted with ether, washed with dilute HCl, and crystallized from 95% ethanol to yield pale yellow needles (85% yield). Key parameters include stoichiometric ratios, acid catalyst concentration, and crystallization solvent selection .
Basic: Which analytical techniques are essential for structural confirmation of this benzothiazepine derivative?
Answer:
Critical techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, dihedral angles (e.g., 53.6° between aromatic planes), and boat conformation of the thiazepine ring .
- Melting point analysis: Validates purity (e.g., observed m.p. ~422 K vs. calculated) .
- Elemental analysis (EA): Confirms C, H, N content (e.g., C 67.20% observed vs. 67.23% theoretical) .
- NMR spectroscopy: Assigns proton environments (e.g., aromatic H integration and coupling patterns).
Advanced: How can reaction conditions be systematically optimized using design of experiments (DOE)?
Answer:
Employ a split-plot design to evaluate factors like:
- Catalyst type/concentration (e.g., HCl vs. Lewis acids).
- Solvent polarity (methanol vs. ethanol or acetonitrile).
- Reaction time/temperature (kinetic profiling via TLC).
Response variables include yield, purity (HPLC), and crystallinity. Advanced DOE software (e.g., JMP, Minitab) can model interactions and identify optimal conditions .
Advanced: What computational strategies predict the compound’s environmental fate and ecotoxicological risks?
Answer:
- Quantitative Structure-Activity Relationship (QSAR): Estimates biodegradability and toxicity using descriptors like logP, topological surface area, and H-bonding capacity.
- Molecular dynamics simulations: Model interactions with environmental matrices (soil, water) to predict partitioning coefficients.
- In silico metabolization: Tools like EAWAG-BBD Pathway Predictor simulate microbial degradation pathways .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Answer:
- Calcium channel blockade: Fluorometric assays using HEK-293 cells expressing L-type channels.
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- CYP450 inhibition: Liver microsome assays to assess drug-drug interaction potential. Prioritize assays based on structural analogs (e.g., benzothiazepines with known antihypertensive activity) .
Advanced: How do substituent modifications (e.g., p-tolyl vs. fluorophenyl) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -F): Enhance metabolic stability but may reduce membrane permeability.
- Steric effects: Bulky substituents (e.g., p-tolyl) alter binding pocket interactions in target proteins (e.g., calcium channels).
- Synthetic strategies: Introduce substituents via Suzuki-Miyaura coupling or reductive amination, followed by comparative bioactivity assays .
Advanced: What advanced spectroscopic methods resolve conformational dynamics in solution?
Answer:
- NOESY NMR: Detects through-space interactions to confirm boat conformation observed in solid-state XRD.
- Time-resolved fluorescence: Monitors rotational relaxation times to assess solvent-dependent conformational changes.
- DFT calculations: Optimize gas-phase and solvated structures using Gaussian09 with B3LYP/6-31G* basis set, comparing with experimental data .
Basic: How is purity validated for pharmacological studies?
Answer:
- HPLC-DAD/MS: Use C18 columns (ACN/water gradient) with UV detection at 254 nm; confirm molecular ion via ESI-MS.
- Karl Fischer titration: Quantify residual water (<0.5% w/w).
- Thermogravimetric analysis (TGA): Assess thermal decomposition profile vs. reference standards .
Advanced: What strategies mitigate synthetic byproducts (e.g., diastereomers or ring-opened derivatives)?
Answer:
- Chiral chromatography: Resolve enantiomers using amylose-based columns.
- Kinetic control: Lower reaction temperatures (e.g., 333 K) to favor kinetic over thermodynamic products.
- Additive screening: Use crown ethers or ionic liquids to suppress side reactions .
Advanced: How can cryo-EM or XFEL techniques enhance structural biology studies of this compound?
Answer:
- Cryo-EM: Resolve binding modes to macromolecular targets (e.g., membrane proteins) at near-atomic resolution.
- X-ray free-electron lasers (XFEL): Capture ultrafast structural changes during ligand-receptor interactions.
- MicroED: Analyze nanocrystals unsuitable for SC-XRD, enabling structure determination from sub-micron crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
